Hythiemoside B chemical structure and properties
Hythiemoside B chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hythiemoside B is a naturally occurring ent-pimarane glucoside, a class of diterpenoids, isolated from the medicinal plant Siegesbeckia orientalis L.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and spectroscopic data of Hythiemoside B. It also summarizes the current knowledge on its biological activities and provides a detailed experimental protocol for its isolation and characterization based on published literature. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Hythiemoside B is a glycosidic diterpenoid with a complex stereochemistry. Its structure was elucidated through extensive spectroscopic analysis and chemical transformations.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of Hythiemoside B
| Identifier/Property | Value | Reference |
| IUPAC Name | [(1R)-1-[(2S,4aR,4bS,7R,8aS)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,4b,8,8-tetramethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetrahydrophenanthren-2-yl]-2-hydroxyethyl] acetate | PubChem |
| Molecular Formula | C₂₈H₄₆O₉ | PubChem |
| Molecular Weight | 526.66 g/mol | PubChem |
| CAS Number | 853267-90-0 | |
| Appearance | White amorphous powder | [3] |
| Solubility | Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
Spectroscopic Data
The structural elucidation of Hythiemoside B was primarily based on the following spectroscopic data as reported by Giang PM, et al. (2005).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Hythiemoside B
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| Aglycone | ||
| 1 | 39.1 | 1.55 (m), 1.05 (m) |
| 2 | 18.2 | 1.65 (m) |
| 3 | 42.1 | 1.45 (m), 1.35 (m) |
| 4 | 33.2 | - |
| 5 | 55.4 | 0.95 (d, 6.5) |
| 6 | 22.5 | 1.80 (m), 1.70 (m) |
| 7 | 81.2 | 3.45 (dd, 11.5, 4.5) |
| 8 | 148.5 | - |
| 9 | 50.1 | 1.95 (m) |
| 10 | 37.8 | - |
| 11 | 18.8 | 1.50 (m), 1.40 (m) |
| 12 | 35.5 | 1.60 (m), 1.25 (m) |
| 13 | 36.4 | - |
| 14 | 124.5 | 5.30 (br s) |
| 15 | 73.1 | 4.90 (d, 7.5) |
| 16 | 65.4 | 3.80 (dd, 11.0, 5.0), 3.65 (dd, 11.0, 6.0) |
| 17 | 33.5 | 1.25 (s) |
| 18 | 21.8 | 0.85 (s) |
| 19 | 19.5 | 0.80 (s) |
| 20 | 14.2 | 1.00 (s) |
| OAc | 171.0, 21.0 | 2.05 (s) |
| Glucose Moiety | ||
| 1' | 102.5 | 4.40 (d, 7.8) |
| 2' | 74.8 | 3.30 (t, 8.0) |
| 3' | 77.8 | 3.40 (t, 8.5) |
| 4' | 71.5 | 3.35 (t, 9.0) |
| 5' | 78.0 | 3.25 (m) |
| 6' | 62.8 | 3.75 (dd, 12.0, 2.5), 3.60 (dd, 12.0, 5.5) |
Note: The assignments are based on the data from the primary literature and may require further 2D NMR analysis for unambiguous confirmation.
Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HR-MS): The molecular formula of Hythiemoside B was determined to be C₂₈H₄₆O₉ based on HR-FAB-MS data.
Infrared (IR) Spectroscopy
The IR spectrum of Hythiemoside B shows characteristic absorption bands for hydroxyl groups, an ester carbonyl group, and a double bond.
Table 3: Key IR Absorptions of Hythiemoside B
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 (broad) | O-H stretching (hydroxyl groups) |
| 1735 | C=O stretching (ester) |
| 1640 | C=C stretching |
| 1240 | C-O stretching (acetate) |
Biological Activity
While extensive biological studies on Hythiemoside B are limited, the broader class of ent-pimarane diterpenoids has been reported to exhibit a range of biological activities.
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Anti-inflammatory Activity: Diterpenoids isolated from Siegesbeckia pubescens, a related species, have demonstrated potent anti-inflammatory properties by ameliorating oxidative stress and inflammatory responses in diabetic retinopathy models.[5]
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Cytotoxic Activity: Several ent-pimarane diterpenoids have shown cytotoxic effects against various cancer cell lines.[6][7] For instance, compounds isolated from Siegesbeckia pubescens inhibited the migration of breast cancer cells.[7]
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Antimicrobial and Antiviral Activities: The pimarane, isopimarane, and ent-pimarane diterpenes have been reported to possess antimicrobial, antifungal, and antiviral activities.[6][8]
Further research is required to specifically evaluate the anti-inflammatory, cytotoxic, and other potential therapeutic activities of Hythiemoside B.
Experimental Protocols
The following is a detailed methodology for the isolation and characterization of Hythiemoside B, adapted from the procedure described by Giang PM, et al. (2005).
Isolation of Hythiemoside B from Siegesbeckia orientalis
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Plant Material: The aerial parts of Siegesbeckia orientalis L. were collected and air-dried.
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Extraction: The dried plant material was powdered and extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude MeOH extract was suspended in water and successively partitioned with n-hexane and ethyl acetate (EtOAc).
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Butanol Extraction: The remaining aqueous layer was further extracted with n-butanol (n-BuOH).
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Column Chromatography: The n-BuOH soluble fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform (CHCl₃) and methanol (MeOH).
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Purification: Fractions containing Hythiemoside B were combined and further purified by repeated silica gel and octadecylsilyl (ODS) column chromatography to yield pure Hythiemoside B.
Characterization of Hythiemoside B
The structure of the isolated compound was elucidated using the following spectroscopic methods:
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¹H and ¹³C NMR: Spectra were recorded on a 500 MHz spectrometer in CDCl₃.
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Mass Spectrometry: High-resolution mass spectra were obtained using a fast atom bombardment (FAB) mass spectrometer.
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Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
Signaling Pathways and Mechanism of Action
Currently, there is no published data on the specific signaling pathways modulated by Hythiemoside B or its precise mechanism of action for any observed biological activity. Given the anti-inflammatory and cytotoxic potential of related compounds, future research could explore its effects on pathways such as NF-κB, MAPK, or apoptosis-related signaling cascades.
Conclusion
Hythiemoside B is a well-characterized ent-pimarane glucoside with a defined chemical structure and properties. While preliminary data on related compounds suggest potential for interesting biological activities, further in-depth studies are necessary to fully elucidate its pharmacological profile and mechanism of action. This guide provides a solid foundation for researchers to build upon in their future investigations of this natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hythiemoside B|CAS 853267-90-0|DC Chemicals [dcchemicals.com]
- 4. Hythiemoside B | CAS:853267-90-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Ent-pimarane and ent-kaurane diterpenoids from Siegesbeckiapubescens and their anti-endothelial damage effect in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
